1-Chloro-2,3-dimethylbenzene, also known as o-chloro-m-xylene, is an aromatic compound with the molecular formula C_9H_11Cl and a CAS number of 608-23-1. This compound is characterized by the presence of a chlorine atom attached to a benzene ring that also has two methyl groups at the 2 and 3 positions. It belongs to the class of chlorinated aromatic hydrocarbons and is used in various chemical syntheses and industrial applications.
1-Chloro-2,3-dimethylbenzene is primarily derived from the chlorination of 2,3-dimethyltoluene (o-xylene). The compound can be classified under the following categories:
1-Chloro-2,3-dimethylbenzene can be synthesized through several methods:
The molecular structure of 1-chloro-2,3-dimethylbenzene features:
The compound exhibits a planar structure due to the conjugated π system of the benzene ring. The chlorine atom introduces steric effects that influence its reactivity and physical properties.
1-Chloro-2,3-dimethylbenzene participates in several notable chemical reactions:
These reactions are significant in synthetic organic chemistry for producing various derivatives and intermediates.
The mechanism of action for nucleophilic aromatic substitution typically involves:
For example, when reacting with hydroxide ions, the mechanism follows these steps:
This process illustrates how 1-chloro-2,3-dimethylbenzene can serve as a versatile building block in organic synthesis.
These properties make it suitable for various applications in chemical synthesis.
1-Chloro-2,3-dimethylbenzene finds applications in:
Its versatility makes it valuable in both academic research and industrial applications, particularly in developing new materials or compounds with specific functionalities.
The predominant industrial synthesis of 1-chloro-2,3-dimethylbenzene (CAS 608-23-1) employs electrophilic chlorination of o-xylene (1,2-dimethylbenzene) using chlorine gas in the presence of Lewis acid catalysts. Iron(III) chloride (FeCl₃) serves as the most efficient catalyst due to its ability to generate the electrophilic chloronium ion (Cl⁺) while minimizing polyhalogenation.
Reaction conditions critically influence regioselectivity and yield. Optimal performance occurs at –5°C to 20°C with a catalyst loading of 1-5 mol%. Under these conditions, chlorination favors the meta-position relative to one methyl group, yielding 61.2% 1-chloro-2,3-dimethylbenzene alongside 10.8% 1-chloro-3,4-dimethylbenzene due to steric and electronic directing effects [7]. Higher temperatures (>30°C) promote undesirable polychlorination and side-chain reactions. Post-reaction, the crude mixture undergoes fractional distillation to isolate the target isomer (boiling point: 186–194°C), achieving ≥98% purity [7].
Table 1: Chlorination Isomer Distribution under FeCl₃ Catalysis
Reaction Temperature | Catalyst Loading (mol%) | 1-Chloro-2,3-dimethylbenzene Yield | Major Byproduct (Yield) |
---|---|---|---|
-5°C to 20°C | 1-5 | 61.2% | 1-Chloro-3,4-dimethylbenzene (10.8%) |
22°C | 2 | 55.1% | Dichloroxylenes (18.3%) |
>30°C | 5 | <40% | Polychlorinated xylenes (35%) |
While not a direct route to 1-chloro-2,3-dimethylbenzene, Friedel-Crafts reactions enable access to structurally advanced derivatives. Alkylation utilizes chloroalkyl halides with aluminum trichloride (AlCl₃) to introduce alkyl chains onto pre-chlorinated dimethylbenzene scaffolds. For example, 1-(3-chlorophenyl)ethanone undergoes Wolff-Kishner reduction to yield 1-chloro-3-ethylbenzene analogs [3].
Acylation is particularly valuable for synthesizing ketone intermediates. Reaction of 2,3-dimethylchlorobenzene with acetyl chloride/AlCl₃ generates 4-chloro-2,3-dimethylacetophenone—a key precursor for agrochemicals. These reactions require stoichiometric AlCl₃ and anhydrous conditions at 200°C to achieve ~60% yield [7]. Solvent choice (e.g., dichloromethane vs. nitrobenzene) significantly impacts electrophile reactivity and positional selectivity when modifying the dimethylchlorobenzene core.
Industrial-scale production prioritizes cost efficiency and minimal waste through continuous direct chlorination. Fixed-bed reactors with K-L-type zeolite catalysts (fluorine-modified) operate at 80°C in 1,2-dichloroethane solvent, enhancing para-selectivity while suppressing dichloride formation [7]. This gas-phase method achieves 71.5% yield of 4-chloro-1,2-dimethylbenzene alongside the 2,3-dimethyl isomer, with catalyst lifetimes exceeding 6 months.
Critical process parameters include:
Liquid-phase chlorination employs sulfuryl chloride (SO₂Cl₂) as a safer chlorine source, generating SO₂ gas as the sole byproduct. This method proceeds at 190°C without catalysts but yields only 5–20% monochlorinated products, necessitating extensive distillation [7].
Table 2: Industrial Chlorination Methods Comparison
Method | Catalyst/Reagent | Temperature | Solvent | Yield Target Isomer | Key Advantage |
---|---|---|---|---|---|
Gas-Phase Continuous | F-Modified Zeolite | 80°C | 1,2-Dichloroethane | 71.5% | High catalyst stability |
Liquid-Phase Batch | SO₂Cl₂ | 190°C | None | 20% | No catalyst removal needed |
Catalytic Liquid-Phase | FeCl₃ | 20°C | CH₂Cl₂ | 61.2% | Low-temperature operation |
Though less common for direct synthesis, Grignard intermediates enable access to sterically congested derivatives of 1-chloro-2,3-dimethylbenzene. The synthesis begins with 2-bromo-1,3-dimethylbenzene (analogous to the chloro isomer), reacted with magnesium in anhydrous diethyl ether to form the Grignard reagent. This nucleophile attacks:
Critical considerations include:
While this route involves multi-step sequences, it offers unparalleled flexibility for synthesizing tetrasubstituted benzene derivatives inaccessible via electrophilic routes.
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